10-(Phenylsulfanyl)dec-9-EN-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(Phenylsulfanyl)dec-9-EN-5-one is an organic compound characterized by the presence of a phenylsulfanyl group attached to a dec-9-EN-5-one backbone
Vorbereitungsmethoden
The synthesis of 10-(Phenylsulfanyl)dec-9-EN-5-one typically involves the reaction of a dec-9-EN-5-one derivative with a phenylsulfanyl reagent under specific conditions. One common method includes the use of sodium benzenesulfonate and phosphorus pentachloride, which are heated together to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
Analyse Chemischer Reaktionen
10-(Phenylsulfanyl)dec-9-EN-5-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
10-(Phenylsulfanyl)dec-9-EN-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 10-(Phenylsulfanyl)dec-9-EN-5-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
10-(Phenylsulfanyl)dec-9-EN-5-one can be compared with other similar compounds, such as:
10-(Phenylsulfanyl)-5-cyclodecen-1-one: Similar in structure but with a cyclodecen backbone.
Phenylsulfonyl derivatives: Compounds with a phenylsulfonyl group instead of a phenylsulfanyl group. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
79681-38-2 |
---|---|
Molekularformel |
C16H22OS |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
10-phenylsulfanyldec-9-en-5-one |
InChI |
InChI=1S/C16H22OS/c1-2-3-10-15(17)11-6-5-9-14-18-16-12-7-4-8-13-16/h4,7-9,12-14H,2-3,5-6,10-11H2,1H3 |
InChI-Schlüssel |
UCYXNWJHTWYOGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)CCCC=CSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.